5-chloro-2-[3-(morpholin-4-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrobromide
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Overview
Description
5-chloro-2-[3-(morpholin-4-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrobromide is a chemical compound with a complex structure that includes a morpholine ring, a chloro-substituted aromatic ring, and a tetrahydroisoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[3-(morpholin-4-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrobromide typically involves multiple steps. One common route includes the following steps:
Formation of the Isoindole Core: The starting material, often a phthalic anhydride derivative, undergoes a cyclization reaction to form the isoindole core.
Introduction of the Morpholine Group: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Chlorination: The aromatic ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[3-(morpholin-4-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-chloro-2-[3-(morpholin-4-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-[3-(morpholin-4-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one
- 5-chloro-2-morpholin-4-yl-phenylamine
- 3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole
Uniqueness
5-chloro-2-[3-(morpholin-4-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrobromide is unique due to its specific structural features, such as the combination of the morpholine ring and the isoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H22BrClN2O3 |
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Molecular Weight |
393.70 g/mol |
IUPAC Name |
5-chloro-2-(3-morpholin-4-ylpropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrobromide |
InChI |
InChI=1S/C15H21ClN2O3.BrH/c16-11-2-3-12-13(10-11)15(20)18(14(12)19)5-1-4-17-6-8-21-9-7-17;/h2,12-13H,1,3-10H2;1H |
InChI Key |
YEKZYLZXCGIJRH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3CC=C(CC3C2=O)Cl.Br |
Origin of Product |
United States |
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